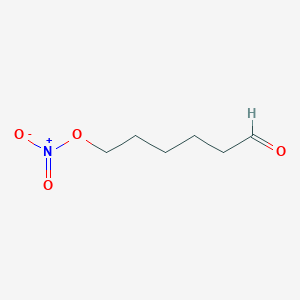![molecular formula C28H24 B12561877 Anthracene, 9-[4-(1-naphthalenyl)butyl]- CAS No. 188719-95-1](/img/structure/B12561877.png)
Anthracene, 9-[4-(1-naphthalenyl)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9-[4-(1-naphthalenyl)butyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a naphthalenyl group attached to the anthracene core via a butyl chain. It is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-[4-(1-naphthalenyl)butyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases like potassium carbonate in a solvent such as toluene . The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 9-[4-(1-naphthalenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohols.
Substitution: Brominated anthracene derivatives.
Applications De Recherche Scientifique
Anthracene, 9-[4-(1-naphthalenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its photodynamic therapy applications due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its photophysical properties. Upon light absorption, it undergoes electronic excitation, leading to the generation of singlet and triplet states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The molecular targets include cellular membranes and DNA, leading to oxidative damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(1-Naphthalenyl)-10-(2-naphthalenyl)anthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[4-(1-naphthalenyl)butyl]- stands out due to its unique butyl linkage, which imparts distinct photophysical properties compared to other anthracene derivatives. This structural feature enhances its solubility and stability, making it more suitable for specific applications in optoelectronics and photodynamic therapy .
Propriétés
Numéro CAS |
188719-95-1 |
|---|---|
Formule moléculaire |
C28H24 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
9-(4-naphthalen-1-ylbutyl)anthracene |
InChI |
InChI=1S/C28H24/c1-5-16-25-21(10-1)14-9-15-22(25)11-2-8-19-28-26-17-6-3-12-23(26)20-24-13-4-7-18-27(24)28/h1,3-7,9-10,12-18,20H,2,8,11,19H2 |
Clé InChI |
WQFIHISZTWSQKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
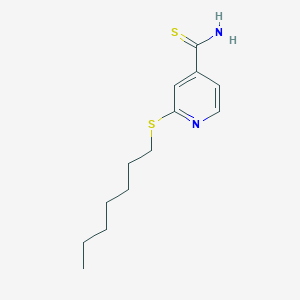

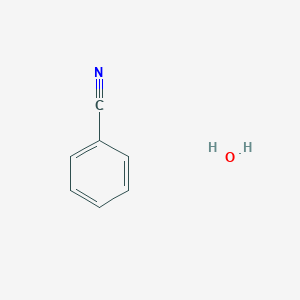
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
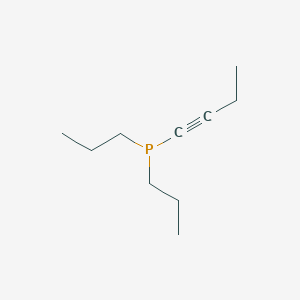

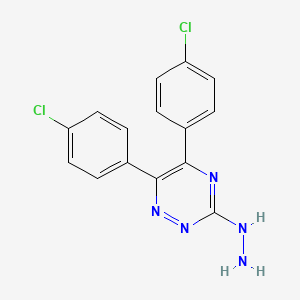
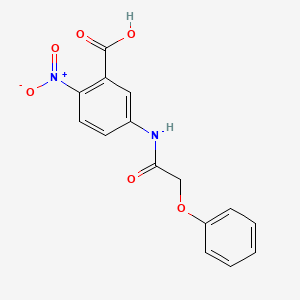
methanone](/img/structure/B12561856.png)
